molecular formula C18H21NO B5389030 N-2-biphenylyl-2-ethylbutanamide

N-2-biphenylyl-2-ethylbutanamide

Cat. No.: B5389030
M. Wt: 267.4 g/mol
InChI Key: BPADNZKGDGJMAF-UHFFFAOYSA-N
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Description

N-2-biphenylyl-2-ethylbutanamide is an organic compound characterized by a biphenyl core substituted with an ethylbutanamide group. This gap necessitates reliance on comparisons with structurally analogous compounds, such as the fluorinated biphenyl derivative described in the literature .

Properties

IUPAC Name

2-ethyl-N-(2-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-14(4-2)18(20)19-17-13-9-8-12-16(17)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPADNZKGDGJMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The most relevant comparator in the provided evidence is N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (hereafter referred to as Compound A) . Below is a comparative analysis based on structural and inferred properties:

Feature N-2-biphenylyl-2-ethylbutanamide Compound A
Core Structure Biphenyl 2-Fluoro-biphenyl
Amide Chain Length Ethylbutanamide (C4) Propanamide (C3)
Substituents None on biphenyl Fluorine at biphenyl C2; indole-ethyl group
Molecular Weight ~267 g/mol (estimated) 400.45 g/mol (reported)
Functional Groups Amide, biphenyl Amide, fluoro-biphenyl, indole

Key Differences and Implications

Fluorine Substitution: Compound A’s fluorine atom at the biphenyl C2 position likely enhances metabolic stability and lipophilicity compared to the non-fluorinated biphenyl core of this compound . Fluorine’s electronegativity may also influence binding interactions in biological systems.

Amide Chain Length : The ethylbutanamide chain in the target compound introduces greater conformational flexibility and hydrophobicity than the shorter propanamide chain in Compound A. This could affect solubility and membrane permeability.

Indole Moiety : Compound A’s indole-ethyl group enables interactions with serotonin receptors or other biological targets, a feature absent in this compound.

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